2-(6-Methoxypyridin-2-yl)acetimidamide
Description
2-(6-Methoxypyridin-2-yl)acetimidamide is a heterocyclic acetimidamide derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and an acetimidamide moiety at the 2-position. Acetimidamides are characterized by the presence of an amidine group (NH-C(NH₂)-) attached to an acetyl backbone, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(6-methoxypyridin-2-yl)ethanimidamide |
InChI |
InChI=1S/C8H11N3O/c1-12-8-4-2-3-6(11-8)5-7(9)10/h2-4H,5H2,1H3,(H3,9,10) |
InChI Key |
SOJKMJAOYVAQRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)acetimidamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with appropriate reagents to form the desired acetimidamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-(6-Methoxypyridin-2-yl)acetimidamide may involve bulk manufacturing processes that ensure high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)acetimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula C₈H₁₁N₃O.
Key Observations
Substituent Effects on Bioactivity :
- The methoxy group in 2-(6-Methoxypyridin-2-yl)acetimidamide likely improves membrane permeability compared to the hydroxylated analog 27 .
- Fluorinated analogs (e.g., 12 ) exhibit higher molecular weights and enhanced metabolic stability, a trait absent in the methoxy derivative .
- Bulky substituents, as in compound 54 , increase receptor selectivity but may reduce solubility .
Synthetic Routes :
- Acetimidamides are commonly synthesized via amidoxime intermediates (e.g., 27 and 54 ), suggesting a plausible route for the target compound using 6-methoxypyridin-2-yl acetonitrile as a starting material .
Compound 54 demonstrates selective antagonism, implying that the methoxy derivative could be tailored for similar targets (e.g., enzyme or receptor inhibition) .
Pyridine Derivatives with Methoxy Substituents
Table 2: Comparison of 6-Methoxypyridin-2-yl Derivatives
Key Observations
- Carbamate and Amide Derivatives : These compounds (e.g., tert-butyl derivatives) are typically used as synthetic intermediates, contrasting with acetimidamides’ direct bioactivity .
- Heterocyclic Hybrids: The pyrido-pyrimidinone derivative (7) demonstrates how methoxypyridinyl groups are integrated into larger pharmacophores for targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
